![molecular formula C11H19NO2 B078674 2-Ethylhexyl cyanoacetate CAS No. 13361-34-7](/img/structure/B78674.png)
2-Ethylhexyl cyanoacetate
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethylhexyl cyanoacetate and related compounds involves various chemical reactions, including coupling reactions catalyzed by Ruthenium complexes and reactions with cyanoacetamide. These processes yield moderate to high yields of the target compounds under specific conditions, demonstrating the compound's accessibility for further chemical applications (Seino et al., 2017); (Dawadi & Lugtenburg, 2011).
Molecular Structure Analysis
Structural analysis through methods such as X-ray crystallography and Density Functional Theory (DFT) calculations has provided insights into the molecular structure of this compound derivatives. These analyses reveal structural distortions and isomer separations that are crucial for understanding the compound's chemical behavior and reactivity (Seino et al., 2017).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including condensation, cyclocondensation, and rearrangement reactions. These reactions lead to the formation of diverse compounds with potential applications in different chemical fields. The reactions often exhibit good yields and demonstrate the compound's reactivity and potential for functional group transformations (Chaimbault et al., 1999); (Talapatra, 1999).
Physical Properties Analysis
The physical properties of this compound derivatives, including melting points, boiling points, and solubility, are determined by their specific molecular structures. These properties are essential for understanding the compound's behavior in various chemical environments and for optimizing its use in synthesis and other applications.
Chemical Properties Analysis
This compound exhibits a range of chemical properties that make it a valuable reagent in organic synthesis. Its ability to undergo various chemical reactions, including those leading to nitrile and pyrrole derivatives, highlights its reactivity and versatility. The compound's chemical properties are crucial for its application in synthesizing complex organic molecules (Dawadi & Lugtenburg, 2011); (Zheng, Yu, & Shen, 2012).
Scientific Research Applications
Organic Synthesis and Molecular Structure : The compound plays a role in the condensation reactions and serves as a precursor in various organic syntheses. For instance, Kasturi and Srinivasan (1966) studied its role in the condensation product of 2-carbethoxycyclopentanone and ethyl cyanoacetate, leading to various by-products (Kasturi & Srinivasan, 1966).
Solar Cell Efficiency Improvement : Ge et al. (2022) demonstrated the application of 2-Ethylhexyl cyanoacetate in asymmetric substitution for molecular donors in organic solar cells, which significantly enhanced power conversion efficiency to 16.34% (Ge et al., 2022).
Photovoltaic Device Development : Lin et al. (2012) synthesized a star-shaped oligothiophene using this compound, which exhibited high hole mobility and absorption, contributing to the efficiency of solution-processed solar cells (Lin et al., 2012).
Peptide Synthesis : Itoh (1973) explored the use of derivatives of this compound in suppressing racemization during peptide synthesis, indicating its potential in biochemical applications (Itoh, 1973).
Chemical Intermediate Synthesis : Dawadi and Lugtenburg (2011) reported on the synthesis of novel pyrrole derivatives using this compound, showcasing its role as an intermediate in synthesizing complex organic compounds (Dawadi & Lugtenburg, 2011).
Optimizing Synthesis Processes : Chen et al. (2020) conducted a study on optimizing the synthesis of Ethyl cyanoacetate, an important chemical intermediate, indicating the broader industrial applications of such compounds (Chen et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
2-Ethylhexyl cyanoacetate is a chemical compound with the molecular formula C11H19NO2
Similar compounds like ethyl cyanoacetate have been studied for their interactions with various molecules, such as salicylaldehyde .
Mode of Action
It’s known that cyanoacetate derivatives can undergo various reactions due to the presence of both carbonyl and cyano groups . These compounds can react with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
It’s known that cyanoacetate derivatives can participate in a variety of condensation and substitution reactions . For instance, the condensation of ethyl cyanoacetate and salicylaldehyde can yield either coumarin-3-carboxylate ester or 3-cyancoumarin .
Pharmacokinetics
Its physical properties such as boiling point (150 °c/11 mmhg) and density (0975 g/mL at 25 °C) have been documented .
Result of Action
It’s known that cyanoacetate derivatives can form a variety of heterocyclic compounds through their reactions .
Action Environment
It’s known that the reactions of cyanoacetate derivatives can be influenced by factors such as temperature .
properties
IUPAC Name |
2-ethylhexyl 2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-5-6-10(4-2)9-14-11(13)7-8-12/h10H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYBQVBNSXLZNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044378 | |
Record name | 2-Ethylhexyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
13361-34-7 | |
Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13361-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13361-34-7 | |
Source | DTP/NCI | |
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Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYLHEXYL CYANOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D8I2A0O4D | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-ethylhexyl cyanoacetate in organic solar cells?
A1: this compound often acts as an acceptor group in small molecule and polymer donors used in organic solar cells [, , , , ]. It contributes to the molecule's electron-accepting properties, influencing charge separation and transport within the solar cell's active layer.
Q2: How does the structure of this compound impact the performance of organic solar cells?
A2: The choice of end-groups in donor molecules significantly affects the morphology and performance of organic solar cells [, ]. For instance, researchers compared the impact of using this compound versus N-(2-ethylhexyl)cyanoacetamide as acceptor termini in small molecule donors [, ]. They observed that the this compound-based molecule (SAM-72) exhibited better solubility and led to devices with higher power conversion efficiencies and fill factors compared to the N-(2-ethylhexyl)cyanoacetamide-based counterpart (SAM-80).
Q3: Can the performance of organic solar cells be further improved by modifying the structure of donor molecules containing this compound?
A3: Yes, asymmetric substitution of end-groups has shown potential in enhancing device performance []. In a study where this compound was combined with other acceptor groups like 2-ethylhexyl rhodanine and 1H-indene-1,3(2H)-dione, the asymmetric donor molecule (SM-CA-Reh) demonstrated superior efficiency (16.34%) compared to its symmetric counterparts []. This improvement was attributed to a combination of favorable factors like high fill factor, efficient exciton extraction, and improved charge transport, highlighting the significance of molecular design in optimizing solar cell performance.
Q4: What are the solubility characteristics of small molecules containing this compound, and how do they affect device fabrication?
A4: Solubility in organic solvents is crucial for solution-processing techniques used in organic solar cell fabrication [, ]. Studies comparing small molecules with different acceptor side chains, specifically this compound (SAM-72) versus N-(2-ethylhexyl)cyanoacetamide (SAM-80), revealed significant differences in solubility [, ]. SAM-72 exhibited better solubility in a wider range of solvents, allowing for more versatile and reproducible device fabrication compared to the more limited solubility of SAM-80.
Q5: How does this compound contribute to the optoelectronic properties of conjugated polymers used in organic solar cells?
A5: In conjugated polymers, incorporating this compound as an end group can influence the polymer's energy levels and absorption characteristics []. Research has shown that by modifying the end group of conjugated side chains, including utilizing this compound, the optical band gap and energy levels of the polymers can be fine-tuned []. This tuning ability is crucial for optimizing the performance of organic solar cells by maximizing light absorption and facilitating efficient charge transfer processes within the device.
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